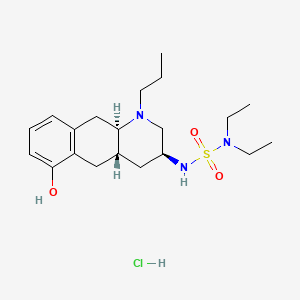

喹那戈利德盐酸盐

科学研究应用

CV205-502 盐酸盐具有广泛的科学研究应用:

化学: 它被用作模型化合物来研究多巴胺受体相互作用和相关的化学过程。

生物学: 该化合物用于研究多巴胺受体在各种生物系统中的作用。

作用机制

CV205-502 盐酸盐通过选择性结合多巴胺 D2 受体发挥作用。这种结合抑制催乳素的释放,催乳素是一种参与泌乳和其他生理过程的激素。 该化合物还下调 AKT 水平和其磷酸化,有助于其抗肿瘤作用 .

生化分析

Biochemical Properties

Quinagolide hydrochloride selectively binds to D2 receptors expressed on the surface of lactotroph cells with high affinity . This results in reduced adenylyl cyclase activity, reduced intracellular cyclic adenosine monophosphate, and inhibited prolactin secretion .

Cellular Effects

Quinagolide hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the levels of prolactin, a hormone involved in a variety of functions including lactation and regulation of the immune system .

Molecular Mechanism

Quinagolide hydrochloride exerts its effects at the molecular level primarily through its interaction with D2 receptors. By binding to these receptors, it inhibits the production of cyclic adenosine monophosphate, thereby reducing prolactin secretion .

Metabolic Pathways

Quinagolide hydrochloride undergoes extensive first-pass metabolism with sulfate and glucuronide conjugates being the major circulating metabolites . N-desethyl analogue is a biologically active metabolite while sulfate or glucuronide conjugates and N,N-didesethyl analogue are inactive metabolites .

Transport and Distribution

It is known that the drug has an approximate volume of distribution of 100L following a single oral administration .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with D2 receptors located on the cell surface .

准备方法

CV205-502 盐酸盐的合成涉及多个步骤,包括核心结构的形成和随后的功能化。确切的合成路线和反应条件是专有的,并未公开披露。 工业生产方法通常涉及在受控条件下进行大规模合成,以确保高纯度和高收率 .

化学反应分析

相似化合物的比较

CV205-502 盐酸盐因其对多巴胺 D2 受体的选择性和口服活性而独一无二。类似的化合物包括:

卡麦角林: 另一种用于治疗高催乳素血症的多巴胺激动剂。

溴隐亭: 一种具有类似应用但副作用谱不同的多巴胺激动剂。

培高利特: 用于治疗帕金森病和高催乳素血症.

与这些类似的化合物相比,CV205-502 盐酸盐因其特定的受体选择性和有利的副作用谱而脱颖而出。

属性

IUPAC Name |

(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLKVIJLALMCBQ-MSSRUXLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241478 | |

| Record name | Quinagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94424-50-7 | |

| Record name | Quinagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

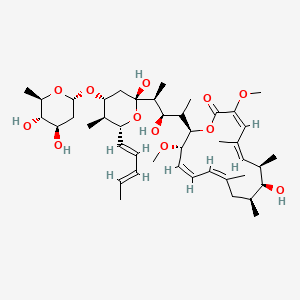

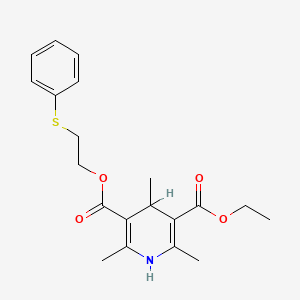

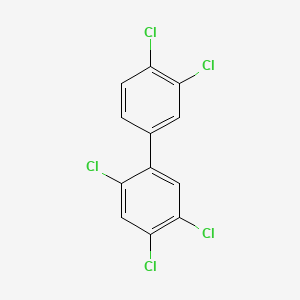

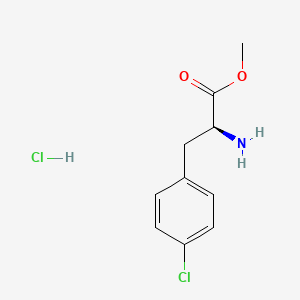

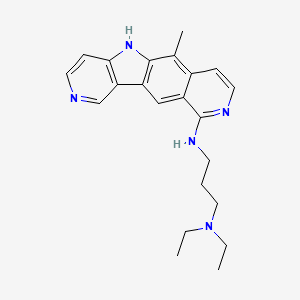

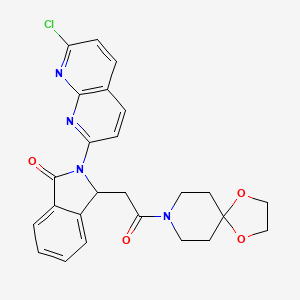

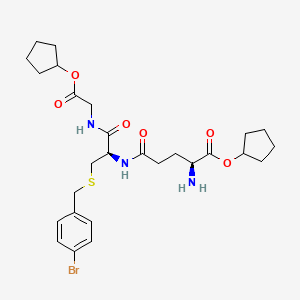

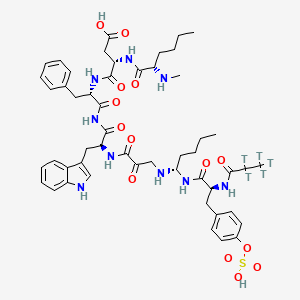

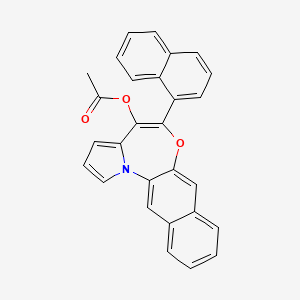

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)

![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)